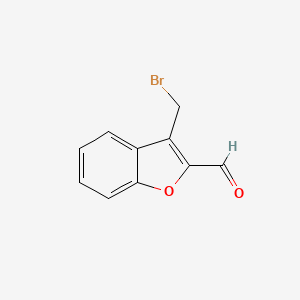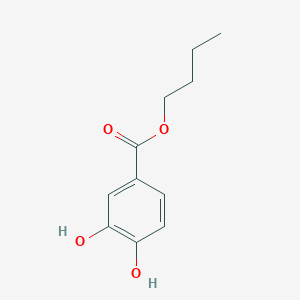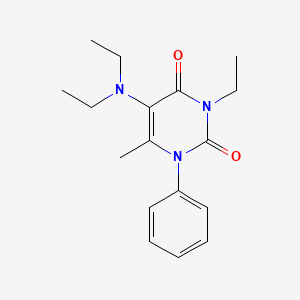
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-uracil, the synthetic route may involve the following steps:
Nitration: Introduction of nitro groups to the uracil ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of ethyl and methyl groups to specific positions on the uracil ring.
Amination: Introduction of the diethylamino group.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and iron (Fe²⁺) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer agents.
Biology: It may be used in studies related to nucleic acid metabolism and enzyme interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit specific enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
6-Methyluracil: Used in various biochemical studies.
2-Thiouracil: Known for its antiviral properties.
Uniqueness
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
32150-52-0 |
|---|---|
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
5-(diethylamino)-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-18(6-2)15-13(4)20(14-11-9-8-10-12-14)17(22)19(7-3)16(15)21/h8-12H,5-7H2,1-4H3 |
InChI-Schlüssel |
NLGFLXKEBMNEDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


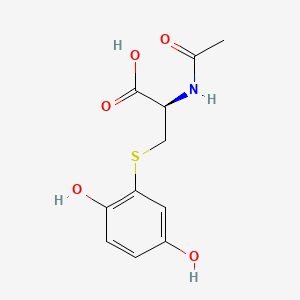
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
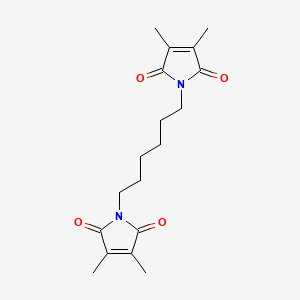
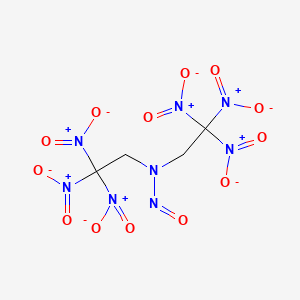
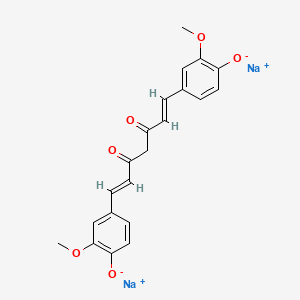
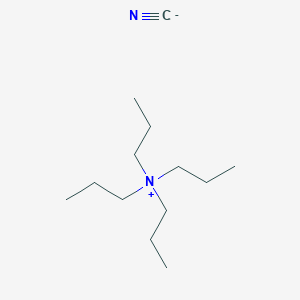

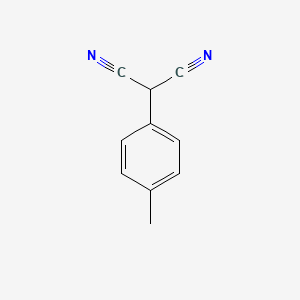

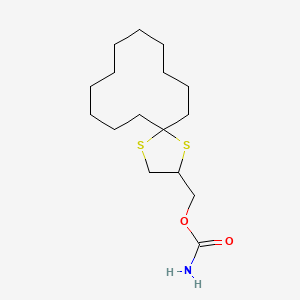

![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
